molecular formula C12H13BN2O2 B13674622 3-(1-Allyl-4-pyrazolyl)phenylboronic Acid

3-(1-Allyl-4-pyrazolyl)phenylboronic Acid

Cat. No.: B13674622
M. Wt: 228.06 g/mol
InChI Key: LSMPZBHIZBRWFA-UHFFFAOYSA-N
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Description

3-(1-Allyl-4-pyrazolyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Allyl-4-pyrazolyl)phenylboronic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Allylation: The pyrazole ring is then allylated using allyl bromide in the presence of a base such as potassium carbonate.

    Borylation: The final step involves the borylation of the phenyl ring. This can be achieved using a palladium-catalyzed borylation reaction with bis(pinacolato)diboron as the boron source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(1-Allyl-4-pyrazolyl)phenylboronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.

    Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.

    Substitution: The allyl group can undergo nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium(0) catalysts such as Pd(PPh3)4, bases like potassium carbonate, and solvents such as toluene or ethanol.

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Scientific Research Applications

3-(1-Allyl-4-pyrazolyl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.

    Biology: Potential use in the development of boron-containing drugs due to its ability to form reversible covalent bonds with biomolecules.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Allyl-4-pyrazolyl)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium(II) complex to form a palladium-boronate complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the final coupled product.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the pyrazolyl and allyl groups, making it less versatile in certain reactions.

    4-Pyrazolylphenylboronic Acid: Similar structure but without the allyl group, affecting its reactivity and applications.

    Allylphenylboronic Acid: Lacks the pyrazolyl group, limiting its use in specific biological applications.

Uniqueness

3-(1-Allyl-4-pyrazolyl)phenylboronic acid is unique due to the presence of both the pyrazolyl and allyl groups, which enhance its reactivity and versatility in various chemical and biological applications. The combination of these functional groups allows for more complex and diverse reactions, making it a valuable compound in research and industry.

Properties

Molecular Formula

C12H13BN2O2

Molecular Weight

228.06 g/mol

IUPAC Name

[3-(1-prop-2-enylpyrazol-4-yl)phenyl]boronic acid

InChI

InChI=1S/C12H13BN2O2/c1-2-6-15-9-11(8-14-15)10-4-3-5-12(7-10)13(16)17/h2-5,7-9,16-17H,1,6H2

InChI Key

LSMPZBHIZBRWFA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=CN(N=C2)CC=C)(O)O

Origin of Product

United States

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